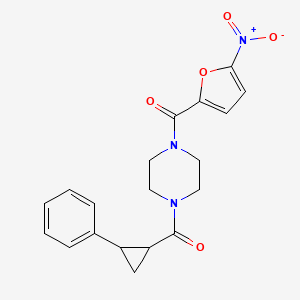

(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Description

“(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone” is a synthetic compound featuring a piperazine core substituted with a 5-nitrofuran-2-carbonyl group and a 2-phenylcyclopropylmethanone moiety. The nitrofuran group is a hallmark of antimicrobial agents due to its redox-active nitro group, which disrupts bacterial DNA synthesis . This compound is hypothesized to target bacterial enzymes such as nitroreductases, leveraging the nitro group’s bioreductive activation.

Properties

IUPAC Name |

[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c23-18(15-12-14(15)13-4-2-1-3-5-13)20-8-10-21(11-9-20)19(24)16-6-7-17(27-16)22(25)26/h1-7,14-15H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKLRRXIMMLZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the nitrofuran moiety, followed by the introduction of the piperazine ring and finally the attachment of the phenylcyclopropyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

Reduction: The nitrofuran group can also be reduced to form different derivatives.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The piperazine ring and phenylcyclopropyl group may also contribute to the compound’s biological activity by interacting with various enzymes and receptors.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Nitrofuran vs. Nitrophenyl : The target’s nitrofuran group (electron-withdrawing) contrasts with the nitrophenyl groups in Compounds 12 and 13. Nitrofurans are more prone to bioreduction, a critical mechanism in antimicrobial activity.

- Cyclopropane vs. Phenyl: The 2-phenylcyclopropylmethanone moiety introduces rigidity and metabolic resistance compared to the simpler phenylmethanone in analogs .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- Thermal Stability: Nitro-substituted analogs (12, 13) exhibit higher melting points (>185°C) due to strong intermolecular interactions, while reduced amino derivatives (14, 15) are oils, likely due to decreased polarity.

- Synthetic Accessibility : The target compound’s synthesis may require specialized coupling techniques for the nitrofuran and cyclopropane groups, whereas analogs 12–15 use straightforward nitro reductions .

Biological Activity

The compound (4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone , also known as a derivative of piperazine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves several key steps that typically include the formation of piperazine derivatives followed by the introduction of the nitrofuran moiety. The characterization is often performed using techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, which confirm the structure through specific spectral features.

Table 1: Spectral Characteristics

| Spectroscopic Technique | Characteristic Peaks |

|---|---|

| IR | Amide carbonyl: 1694 cm; Nitro group: 1370 cm, 1570 cm |

| NMR | Chemical shifts corresponding to piperazine and cyclopropyl groups |

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-mycobacterial agent and its effects on other biological systems.

Anti-mycobacterial Activity

Research indicates that compounds similar to this compound exhibit significant anti-mycobacterial properties. For instance, derivatives containing the nitrofuran moiety have shown efficacy against Mycobacterium tuberculosis, with mechanisms involving inhibition of cell wall synthesis and disruption of metabolic pathways .

Case Study Example

In a recent study, a series of piperazine derivatives were synthesized and evaluated for their anti-mycobacterial activity. Among these, the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard anti-tuberculosis drugs. This suggests that modifications in the nitrofuran structure can enhance biological activity against resistant strains .

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

- Inhibition of DNA synthesis : The nitro group is known to participate in redox reactions that can lead to DNA damage in bacterial cells.

- Interference with metabolic pathways : The piperazine ring may interact with various enzymes involved in metabolic processes, potentially leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.